TIPP-psi

Description

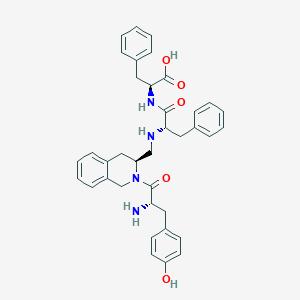

Structure

2D Structure

3D Structure

Properties

CAS No. |

159992-07-1 |

|---|---|

Molecular Formula |

C37H40N4O5 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C37H40N4O5/c38-32(19-27-15-17-31(42)18-16-27)36(44)41-24-29-14-8-7-13-28(29)22-30(41)23-39-33(20-25-9-3-1-4-10-25)35(43)40-34(37(45)46)21-26-11-5-2-6-12-26/h1-18,30,32-34,39,42H,19-24,38H2,(H,40,43)(H,45,46)/t30-,32-,33-,34-/m0/s1 |

InChI Key |

RPKMHCAOERKVEC-DYTOPAQESA-N |

SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)CN[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)CNC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Synonyms |

H-Tyr-Tic-psi(CH2NH)Phe-Phe-OH TIPP(psi) tyrosyl-tetrahydroisoquinolinecarbonyl-psi(methylamino)phenylalanyl-phenylalanine |

Origin of Product |

United States |

Molecular Pharmacology of Tipp Psi at Opioid Receptors

Opioid Receptor Binding Affinities and Selectivity Profiling of TIPP-psi

This compound exhibits remarkable binding characteristics at opioid receptors, particularly its high affinity for the delta opioid receptor (DOR) and its exceptional selectivity over mu (MOR) and kappa (KOR) opioid receptors.

Delta Opioid Receptor Affinity

This compound demonstrates subnanomolar affinity for the delta opioid receptor nih.govnih.gov. In receptor-selective binding assays, this compound displayed a potent Ki value of less than 1 nM against [3H]DPDPE binding, confirming its strong activity at delta receptors wikipedia.org. This subnanomolar affinity positions this compound as a highly effective ligand for DOR nih.govnih.gov.

Table 1: Delta Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor | Ki (nM) |

| This compound | Delta | < 1 |

Selectivity Profiling Against Mu and Kappa Opioid Receptors

A defining feature of this compound is its extraordinary selectivity for the delta opioid receptor nih.govfishersci.ca. It exhibits "unprecedented delta specificity," with a Ki mu/Ki delta ratio reported as high as 10,500 nih.gov. Furthermore, its delta/mu1 selectivity surpasses 15,000 wikipedia.org. Unlike other delta antagonists, this compound has been shown to lack significant antagonist properties at mu or kappa opioid receptors nih.gov. Its Ki values against mu1, mu2, kappa1, kappa2, and kappa3 binding sites are all greater than 5 microM, further underscoring its high selectivity for the delta subtype wikipedia.org.

Table 2: Opioid Receptor Selectivity Profile of this compound

| Receptor Type | Ki (µM) | Selectivity Ratio (Ki mu/Ki delta) |

| Delta | < 0.001 | 1 |

| Mu1 | > 5 | > 15,000 |

| Mu2 | > 5 | - |

| Kappa1 | > 5 | - |

| Kappa2 | > 5 | - |

| Kappa3 | > 5 | - |

Mechanisms of Ligand-Receptor Interaction

The interaction of this compound with opioid receptors involves specific binding modes and conformational dynamics that contribute to its pharmacological actions.

Receptor Binding Modes and Conformational Dynamics

Theoretical conformational analyses, combined with the pharmacological characterization of conformationally constrained TIPP analogues, have provided insights into the receptor-bound conformation of H-Tyr-Tic-(Phe-Phe)-OH-related delta opioid antagonists, including this compound nih.gov. These studies suggest a definitive model where the receptor-bound conformation is characterized by all-trans peptide bonds nih.gov. The behavior of TIP(P)-derived compounds as either delta antagonists or agonists is influenced by subtle structural differences across various regions of the molecule, indicating a delta receptor model that involves multiple inactive receptor conformations nih.govelyssabmargolis.com. Ligand-receptor interactions are dynamic processes, where binding can induce conformational changes in the receptor, a crucial aspect of receptor activation nih.govguidetopharmacology.orgchem960.com.

Characterization of Receptor-Bound Conformation

The definitive model for the receptor-bound conformation of delta opioid antagonists related to this compound highlights the presence of all-trans peptide bonds nih.gov. This characterization is a result of comprehensive theoretical conformational analyses performed in conjunction with the pharmacological evaluation of TIPP analogues that were designed with specific conformational constraints nih.gov.

Intracellular Signal Transduction Pathways Modulated by this compound

While initially characterized as a delta opioid receptor antagonist, this compound has also demonstrated agonist activity in modulating intracellular signal transduction pathways. This compound can inhibit adenylyl cyclase activity in cells that express delta opioid receptors, an effect typically associated with agonists mims.com. This agonist activity is delta-selective and exhibits a concentration-dependent profile mims.com.

In studies assessing adenylyl cyclase inhibition, this compound was found to be less potent (IC50 = 3.97 nM) and less efficacious (Imax = 50%) compared to its parent compound TIPP (IC50 = 0.162 nM, Imax = 70%) mims.com. The inhibition of adenylyl cyclase by this compound is attenuated by pretreatment with pertussis toxin, indicating that this effect is mediated through the involvement of Giα/Goα G-proteins mims.com. This suggests that this compound is capable of activating Gi/o protein-coupled pathways mims.com.

G-Protein Coupling Efficacy and Downstream Signaling Events (e.g., Gi/Go proteins)

Opioid receptors, including the delta-opioid receptor, belong to the superfamily of G protein-coupled receptors (GPCRs). Upon ligand binding, GPCRs activate heterotrimeric guanine-nucleotide-binding proteins (G proteins), which subsequently modulate the activity of various intracellular effector proteins guidetomalariapharmacology.orgguidetopharmacology.org. A key downstream signaling event for opioid receptors is the modulation of adenylyl cyclase activity, primarily through coupling to inhibitory G proteins, namely Gαi and Gαo (Gi/Go proteins) guidetomalariapharmacology.orgsmolecule.com.

Studies have demonstrated that the inhibitory effect of this compound on adenylyl cyclase activity is significantly attenuated by pretreatment of cells with pertussis toxin. This observation is a strong indicator of the involvement of Gi/Go G-proteins in the signaling cascade initiated by this compound at the delta-opioid receptor elyssabmargolis.com. This coupling to Gi/Go proteins is consistent with the canonical inhibitory pathway for many opioid receptor agonists, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Adenylyl Cyclase Activity Modulation by this compound

Despite its initial classification as an antagonist, this compound exhibits concentration-dependent inhibition of adenylyl cyclase activity when interacting with delta-opioid receptors elyssabmargolis.com. This agonist-like behavior has been observed across a range of cell lines expressing DORs, including GH3 cells transfected with delta-opioid receptors (GH3DORT), as well as cell lines expressing endogenous DORs such such as N1E115 and NG108-15, and other transfected lines like Chinese hamster ovary-DOR and human embryonic kidney-DOR elyssabmargolis.comguidetopharmacology.org. The functional effect of this compound on adenylyl cyclase is delta-selective, as no comparable inhibition was noted in wild-type GH3 cells or those expressing mu-opioid receptors (GH3MOR) elyssabmargolis.com.

Comparative studies with its parent compound, TIPP (H-Tyr-Tic-Phe-Phe-OH), reveal differences in potency and efficacy. While both TIPP and this compound inhibit adenylyl cyclase, this compound is less potent and less efficacious. The half-maximal inhibitory concentration (IC50) for this compound was reported as 3.97 nM, with a maximal inhibition (Imax) of 50%. In contrast, TIPP demonstrated an IC50 of 0.162 nM and an Imax of 70% elyssabmargolis.com. These findings highlight that even within closely related peptide families, subtle structural variations can lead to distinct pharmacological profiles in terms of potency and maximal effect.

Table 1: Comparison of TIPP and this compound Adenylyl Cyclase Inhibition

| Compound | IC50 (nM) | Imax (%) | G-Protein Involvement | Receptor Selectivity |

| This compound | 3.97 elyssabmargolis.com | 50 elyssabmargolis.com | Gi/Go elyssabmargolis.com | Delta-selective elyssabmargolis.com |

| TIPP | 0.162 elyssabmargolis.com | 70 elyssabmargolis.com | Gi/Go elyssabmargolis.com | Delta-selective elyssabmargolis.com |

Regulation of Ion Channels (e.g., Potassium Channels)

Opioid receptors, as GPCRs, can modulate ion channel activity, particularly potassium channels, which play a critical role in regulating neuronal excitability and membrane potential wikipedia.orgnih.gov. The activation of G-protein coupled inwardly rectifying potassium (GIRK) channels is a well-established mechanism through which opioid receptor agonists induce hyperpolarization of neuronal membranes wikipedia.org.

Research investigating the influence of this compound on ion channels has yielded nuanced results. In some ventral tegmental area (VTA) neurons, the application of this compound, a delta-opioid receptor antagonist, was observed to increase the magnitude of hyperpolarization induced by DAMGO, a selective mu-opioid receptor (MOR) agonist wikipedia.org. Notably, this compound administered alone did not cause a change in membrane potential in these neurons, suggesting a modulatory rather than direct agonistic effect on ion channels in this specific context wikipedia.org.

Structure Activity Relationship Sar Studies of Tipp Psi and Its Derivatives

Influence of Pseudopeptide Bond on Ligand Potency and Selectivity

A defining structural feature of TIPP-psi is the presence of a reduced pseudopeptide bond (ψ[CH2NH]) between the Tic2 and Phe3 residues, distinguishing it from its parent peptide, TIPP (H-Tyr-Tic-Phe-Phe-OH). This specific modification has a profound impact on the compound's pharmacological properties. Comparative studies have demonstrated that the introduction of this pseudopeptide bond in this compound leads to a significant increase in delta antagonist potency, enhanced delta receptor affinity, and notably improved delta receptor selectivity. Current time information in Merrimack County, US.zhanggroup.org Furthermore, this structural alteration confers high stability against enzymatic degradation, a critical advantage for peptide-based ligands. Current time information in Merrimack County, US.zhanggroup.org

While primarily characterized as a delta antagonist, this compound, along with TIPP, has also exhibited partial agonist activity in certain in vitro models, specifically in inhibiting adenylyl cyclase activity in cells expressing delta-opioid receptors. Interestingly, this compound was found to be less potent and less efficacious as an agonist in these assays compared to TIPP. umbrellalabs.is

Table 1: Comparative Pharmacological Profiles of TIPP and this compound

| Compound | Structure | Primary Activity | Delta Receptor Affinity (Ki) | Delta/Mu Selectivity (Ki μ/Ki δ) | Adenylyl Cyclase Inhibition (IC50) | Adenylyl Cyclase Efficacy (Imax) | Stability |

| TIPP | H-Tyr-Tic-Phe-Phe-OH | Delta Antagonist / Partial Agonist | - | - | 0.162 nM umbrellalabs.is | 70% umbrellalabs.is | Less stable Current time information in Merrimack County, US.zhanggroup.org |

| This compound | H-Tyr-Tic ψ[CH2NH]Phe-Phe-OH | Potent Delta Antagonist / Partial Agonist | Subnanomolar Current time information in Merrimack County, US.zhanggroup.org | 10,500 Current time information in Merrimack County, US.elyssabmargolis.comzhanggroup.org | 3.97 nM umbrellalabs.is | 50% umbrellalabs.is | Highly stable Current time information in Merrimack County, US.zhanggroup.org |

Impact of N-Terminal and C-Terminal Modifications on Opioid Receptor Interactions

Modifications at the N-terminal and C-terminal ends of this compound and its related peptides significantly influence their opioid receptor interactions.

N-Terminal Modifications: The replacement of the N-terminal Tyr1 residue with 2',6'-dimethyltyrosine (Dmt1) has been explored in TIPP analogues. While this modification can lead to novel radioligands, it has been generally observed that the substitution of Tyr1 with Dmt can result in decreased selectivity of the ligand by increasing its affinity at less favored opioid receptor subtypes. archive.org Specific detailed quantitative data for this compound with Dmt1 substitution were not explicitly available in the provided sources, but the general trend suggests a broad impact on receptor affinity and selectivity.

C-Terminal Modifications: The nature of the C-terminus (free carboxylic acid or amide) plays a crucial role in the pharmacological profile of this compound derivatives. Studies have shown that analogues containing a C-terminal carboxamide group (-CONH2) can exhibit a mixed mu-agonist/delta-antagonist profile. nih.gov This bifunctional activity is of particular interest as it may lead to safer analgesic compounds with a reduced propensity for developing tolerance and physical dependence, a common issue with traditional mu-opioid agonists. nih.gov

Stereochemical Determinants of this compound Activity and Selectivity

Stereochemistry is a critical factor in drug action, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets, influencing potency, selectivity, and efficacy. In the context of this compound and its analogues, specific stereochemical configurations at various amino acid residues have been shown to be crucial for their pharmacological profiles.

Systematic modifications involving the substitution of amino acid residues with their corresponding beta-methyl amino acid stereoisomers have revealed significant insights. For instance, beta-methyl substitution at the Phe3 position in TIPP analogues can dramatically alter their activity. The [(2S,3R)-β-MePhe3]TIPP-OH analogue has been identified as one of the most potent delta-antagonists reported. science.gov Conversely, the [(2R,3S)-β-MePhe3]TIPP-NH2 derivative acts as a potent delta-agonist, with its C-terminal carboxylic acid analogue demonstrating enhanced delta-selectivity but also partial agonism at both delta and mu receptors. science.gov

Furthermore, stereochemical changes at the Tic2 residue also impact activity. For example, [D-β-MeTic2] analogues function as delta-selective antagonists, whereas [D-Tic2]TIPP-NH2 surprisingly exhibits delta-agonist properties. science.gov These findings underscore the intricate relationship between stereochemistry and the resulting pharmacological profile, highlighting how subtle changes in spatial arrangement can switch a compound from an antagonist to an agonist or alter its selectivity.

Analysis of Substituent Effects on Pharmacological Profiles

Beyond the pseudopeptide bond and terminal modifications, the introduction of various substituents at specific positions within the this compound structure significantly impacts its pharmacological profile.

Beta-Methyl Substitution: As detailed in the stereochemical studies, beta-methyl substitution is a prominent example of a substituent effect. These modifications, depending on their position and stereochemistry, can profoundly influence the potency, selectivity, and signal transduction properties of TIPP-related peptides. nih.govscience.gov The examples of beta-methyl-substituted Phe3 and Tic2 residues illustrate how these small alkyl groups can dictate whether an analogue acts as a potent antagonist or an agonist, and how its selectivity for opioid receptor subtypes is modulated. science.gov

Cyclohexylalanine (Cha) Substitution: The substitution of the Phe3 aromatic ring in H-Tyr-Ticψ[CH2-NH]Phe-Phe-OH (this compound) with cyclohexylalanine (Cha) results in a compound known as TICP-psi (H-Tyr-Ticψ[CH2-NH]Cha-Phe-OH). This modification has been reported to lead to a substantial increase in delta-opioid antagonist potency and maintain high delta selectivity. This demonstrates that altering the hydrophobicity and conformational flexibility of specific side chains can be a powerful strategy for optimizing ligand properties.

Table 2: Impact of Key Substituent and Stereochemical Modifications on TIPP/TIPP-psi Analogues

| Modification | Position | Effect on Potency | Effect on Selectivity | Primary Activity | Reference |

| Pseudopeptide bond (ψ[CH2NH]) | Tic2-Phe3 | Increased delta potency | Improved delta selectivity (Ki μ/Ki δ = 10,500) | Delta Antagonist | Current time information in Merrimack County, US.zhanggroup.org |

| C-terminal Amidation (-CONH2) | C-terminus | Varied | Mixed mu-agonist/delta-antagonist profile | Mixed Agonist/Antagonist | nih.gov |

| β-MePhe3 (2S,3R) | Phe3 | Potent delta antagonist | Delta-selective | Delta Antagonist | science.gov |

| β-MePhe3 (2R,3S) | Phe3 | Potent delta agonist | More delta-selective (C-terminal -COOH analogue) | Delta Agonist / Partial Agonist | science.gov |

| β-MeTic2 (D-configuration) | Tic2 | - | Delta-selective | Delta Antagonist | science.gov |

| Tic2 (D-configuration) | Tic2 | - | - | Delta Agonist | science.gov |

| Cha substitution | Phe3 | Substantially increased delta potency | High delta selectivity | Delta Antagonist |

Computational and Biophysical Characterization of Tipp Psi

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic nature of TIPP-psi and its conformational preferences. These simulations provide a detailed picture of the molecule's flexibility and the various shapes it can adopt in a solvated environment, which is crucial for understanding its interaction with the delta-opioid receptor.

Recent computational studies have investigated the conformational ensembles of this compound when interacting with the delta-opioid receptor. These simulations reveal that even with its constrained structure, this compound exhibits a degree of flexibility, particularly in its side chains. The simulations indicate that this compound, along with other opioid ligands, shares several conformational similarities when bound to the receptor, despite their different functional outcomes (agonist versus antagonist). This suggests that subtle differences in the adopted conformations can significantly influence the receptor's response.

The conformational landscape of this compound is characterized by a limited number of low-energy states. Theoretical conformational analyses of related TIPP analogues have shown that the presence of the Tic (tetrahydroisoquinoline-3-carboxylic acid) residue imposes significant conformational constraints. nih.gov These constraints lead to more compact and folded structures. For TIPP-related antagonists, a definitive model of the receptor-bound conformation has been proposed, which is characterized by all-trans peptide bonds. nih.gov

Advanced sampling techniques, such as Gaussian Accelerated Molecular Dynamics (GaMD), have been employed to enhance the exploration of the conformational space of the delta-opioid receptor in complex with various ligands, including antagonists like this compound. These methods help to overcome high energy barriers and provide a more comprehensive understanding of the dynamic interactions and conformational changes that are essential for receptor function.

Ligand-Receptor Docking and Binding Energy Calculations

Ligand-receptor docking studies have been employed to predict the binding orientation of this compound within the active site of the delta-opioid receptor and to estimate the strength of this interaction. These computational models provide valuable insights into the specific molecular interactions that govern the binding affinity and selectivity of this compound.

This compound is known for its subnanomolar binding affinity for the delta-opioid receptor. nih.gov Experimental binding assays have confirmed its high potency and extraordinary selectivity. nih.gov For instance, radioligand binding studies using [3H]TIPP[psi] on rat brain membranes revealed a dissociation constant (Kd) of 0.98 nM and a maximum binding capacity (Bmax) of 105.4 fmol/mg. nih.gov

Thermodynamic studies have shed light on the driving forces behind the binding of this compound to the delta-opioid receptor. The temperature dependence of binding indicates that the entropy contribution is the major component of the free energy of binding for this compound, as well as for other peptide and non-peptide ligands of the delta-opioid receptor. nih.gov This suggests that the binding process is largely driven by an increase in disorder, which may be attributed to the release of ordered water molecules from the binding site upon ligand binding.

| Ligand | Receptor | Binding Affinity (IC50 nM) | Assay Conditions |

| This compound | Delta-Opioid Receptor | 3.97 | Inhibition of adenylyl cyclase activity in GH3DORT cells |

| TIPP | Delta-Opioid Receptor | 0.162 | Inhibition of adenylyl cyclase activity in GH3DORT cells |

This table presents the half maximal inhibitory concentration (IC50) values for this compound and its parent compound TIPP, indicating their potency in inhibiting adenylyl cyclase activity mediated by the delta-opioid receptor. nih.gov

Theoretical Conformational Analyses and Pharmacophore Modeling

Theoretical conformational analyses and pharmacophore modeling have been crucial in identifying the key structural features of this compound and related analogues that are essential for their high affinity and antagonist activity at the delta-opioid receptor.

Early theoretical studies on TIPP analogues led to a definitive model for the receptor-bound conformation of these delta-opioid antagonists. nih.gov This model is characterized by a specific spatial arrangement of chemical features, known as a pharmacophore, which includes hydrogen bond donors, hydrogen bond acceptors, aromatic groups, and hydrophobic centers. The model for TIPP-related antagonists emphasizes a conformation with all-trans peptide bonds. nih.gov

Subsequent structure-activity relationship studies have further refined the understanding of the pharmacophoric elements of the TIPP class of antagonists. chinayyhg.com These studies revealed that while the N-terminal Tyr-Tic dipeptide is critical, the aromaticity of the phenylalanine residues at positions 3 and 4 is not an absolute requirement for high affinity. A lipophilic side chain at either of these positions is sufficient to maintain high delta-opioid receptor binding. chinayyhg.com This finding suggests that the aromatic side chain of the Tic residue may fulfill the role of the second aromatic group typically found in other opioid peptides, while the subsequent residues contribute to binding primarily through their lipophilic character. chinayyhg.com

The development of a pharmacophore model for TIPP-related antagonists has been guided by comparing their low-energy conformations with those of other known delta-opioid ligands, including rigid alkaloid antagonists like naltrindole. chinayyhg.com These models help to rationalize the structure-activity relationships observed within the TIPP family and guide the design of new analogues with improved properties. The subtle structural differences between TIPP analogues that result in a switch from antagonist to agonist activity underscore the complexity of the delta-opioid receptor and suggest the existence of multiple inactive receptor conformations. nih.gov

X-Ray Crystallography Insights into this compound Related Peptides

While the X-ray crystal structure of this compound itself has not been reported, crystallographic studies of closely related TIPP analogues have provided invaluable insights into the conformational features that are likely shared by this compound. These structures serve as important templates for understanding the three-dimensional arrangement of the peptide backbone and the orientation of the side chains.

A key example is the X-ray crystal structure of Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2), a potent and selective mu-opioid receptor agonist. nih.gov Although this compound is an agonist at a different opioid receptor subtype and contains a D-amino acid, its structural analysis revealed important conformational characteristics of the TIPP scaffold. The study showed that D-TIPP-NH2 adopts a folded backbone conformation, which is stabilized by an intramolecular hydrogen bond. nih.gov The modeling studies accompanying the X-ray analysis indicated that both cis and trans conformers for the D-Tic residue are possible in low-energy structures. nih.gov

These crystallographic studies on related peptides, in conjunction with computational modeling, offer a robust basis for inferring the likely conformation of this compound when bound to the delta-opioid receptor, highlighting the folded nature of the peptide backbone and the specific orientations of the aromatic side chains that are crucial for receptor recognition and antagonism.

Compound Names

| Abbreviation | Full Name |

| This compound | H-Tyr-TicΨ[CH2NH]Phe-Phe-OH |

| TIPP | H-Tyr-Tic-Phe-Phe-OH |

| Tic | Tetrahydroisoquinoline-3-carboxylic acid |

| D-TIPP-NH2 | Tyr-D-Tic-Phe-Phe-NH2 |

| DIPP-NH2 | H-Dmt-Tic-Phe-Phe-NH2 |

| Dmt | 2',6'-Dimethyltyrosine |

| [3H]TIPP[psi] | Tritiated this compound |

| Naltrindole | - |

In Vitro Functional Characterization of Tipp Psi in Cellular and Tissue Models

Assessment of TIPP-psi Activity in Recombinant Opioid Receptor Systems

This compound's activity has been extensively assessed in recombinant opioid receptor systems, which involve cell lines engineered to express specific opioid receptor subtypes. These controlled environments allow for the isolation and precise study of ligand-receptor interactions.

Studies in Transfected Cell Lines Expressing Delta Opioid Receptors (e.g., GH3DORT, CHO-DOR, HEK-DOR)

In transfected cell lines expressing delta opioid receptors, such as GH3DORT, Chinese Hamster Ovary (CHO-DOR), and Human Embryonic Kidney (HEK-DOR) cells, this compound has demonstrated notable activity. wikipedia.orgsigmaaldrich.com Surprisingly, despite its established role as an antagonist, this compound exhibited significant inhibition of adenylyl cyclase activity in these models, an effect typically associated with opioid receptor agonists. wikipedia.orgsigmaaldrich.com This agonist activity was observed across different GH3DORT clones with varying delta-opioid receptor densities (ranging from 0.12 to 6.67 pmol/mg). wikipedia.orgsigmaaldrich.com

Comparative studies revealed that this compound was less potent and less efficacious than its parent peptide, TIPP (H-Tyr-Tic-Phe-Phe-OH), in inhibiting adenylyl cyclase activity. This compound showed an IC50 of 3.97 nM and an Imax of 50%, whereas TIPP had an IC50 of 0.162 nM and an Imax of 70%. wikipedia.orgsigmaaldrich.com This agonist activity was determined to be delta-selective, as no inhibition of adenylyl cyclase occurred in wild-type GH3 cells or GH3 cells transfected with mu-opioid receptors (GH3MOR). wikipedia.orgsigmaaldrich.com The observed inhibition of adenylyl cyclase by this compound was attenuated by pretreatment of cells with pertussis toxin, indicating the involvement of Giα/Goα G-proteins in this signaling pathway. wikipedia.orgsigmaaldrich.com

| Compound | Cell Line | Activity | IC50 (nM) | Imax (%) | G-protein Involvement |

|---|---|---|---|---|---|

| This compound | GH3DORT, CHO-DOR, HEK-DOR | Inhibition of Adenylyl Cyclase (Agonist) | 3.97 | 50 | Giα/Goα (Pertussis Toxin Sensitive) |

| TIPP | GH3DORT, CHO-DOR, HEK-DOR | Inhibition of Adenylyl Cyclase (Agonist) | 0.162 | 70 | Giα/Goα (Pertussis Toxin Sensitive) |

Functional Characterization in Endogenous Opioid Receptor Systems

Beyond recombinant systems, the functional characteristics of this compound have been investigated in models where opioid receptors are endogenously expressed, providing insights into its behavior in more physiologically relevant contexts.

Investigations in Neuronal Cell Lines (e.g., N1E115, NG108-15)

This compound's functional activity extends to neuronal cell lines that endogenously express delta opioid receptors, such as N1E115 and NG108-15 cells. wikipedia.orgsigmaaldrich.comcdutcm.edu.cnctdbase.orgchem960.comtoysik.ruumbrellalabs.is In these neuronal models, this compound similarly demonstrated significant concentration-dependent inhibition of adenylyl cyclase activity, mirroring the agonist-like effects observed in transfected cell lines. wikipedia.orgsigmaaldrich.com These findings further support the notion that this compound can elicit agonist responses through endogenous delta opioid receptors. wikipedia.orgsigmaaldrich.com

Bioassays in Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea Pig Ileum)

Classical isolated tissue bioassays, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI), have been crucial in defining this compound's antagonist properties. nih.govelyssabmargolis.comguidetopharmacology.orgtocris.comnih.gov In the MVD assay, which is highly sensitive to delta opioid receptor ligands, this compound demonstrated increased delta antagonist potency compared to its parent peptides. nih.govelyssabmargolis.com It exhibited subnanomolar delta receptor affinity and remarkable delta specificity, with a Ki mu/Ki delta ratio of 10,500, indicating an extraordinary selectivity for the delta opioid receptor over mu-opioid receptors. nih.govelyssabmargolis.com

Furthermore, this compound proved to be highly stable against enzymatic degradation in these bioassays and showed no mu or kappa antagonist properties, reinforcing its highly selective delta antagonist profile in these traditional pharmacological models. nih.govelyssabmargolis.com Its ability to completely block responses to delta opioid receptor agonists like [D-Pen2,5]enkephalin (DPDPE) and deltorphin (B1670231) II in neuronal preparations, such as ventral tegmental area (VTA) neurons, further highlights its potent and selective antagonist action in isolated tissue and cellular electrophysiological studies. elyssabmargolis.comnih.govctdbase.orgzhanggroup.org

| Assay System | This compound Activity | Key Finding / Potency | Selectivity |

|---|---|---|---|

| Mouse Vas Deferens (MVD) Bioassay | Delta Opioid Receptor Antagonist | Increased delta antagonist potency; Subnanomolar delta receptor affinity | Extraordinary delta specificity (Ki mu/Ki delta = 10,500); No mu or kappa antagonist properties |

| Guinea Pig Ileum (GPI) Bioassay | Delta Opioid Receptor Antagonist | Characterized as delta antagonist | No mu or kappa antagonist properties |

| VTA Neurons (Electrophysiology) | Delta Opioid Receptor Antagonist | Completely blocked DPDPE and deltorphin II responses | Delta-selective |

Delimiting Agonist and Antagonist Functional Profiles of this compound

The functional profile of this compound is characterized by a dual nature, exhibiting both antagonist and, unexpectedly, agonist activities depending on the experimental context.

Unexpected Agonist Activity in Specific Cellular Models

A significant and unexpected finding in the characterization of this compound is its ability to act as an agonist in certain cellular models. wikipedia.orgsigmaaldrich.comnih.govzhanggroup.org As detailed in Section 6.1.1 and 6.2.1, this compound consistently demonstrated inhibition of adenylyl cyclase activity in transfected cell lines (GH3DORT, CHO-DOR, HEK-DOR) and endogenous neuronal cell lines (N1E115, NG108-15). wikipedia.orgsigmaaldrich.com This G-protein-coupled signaling, leading to decreased cAMP levels, is a classic hallmark of opioid receptor agonist activity. wikipedia.orgsigmaaldrich.com

This observed agonist activity stands in contrast to its well-established role as a highly potent and selective delta opioid receptor antagonist in isolated tissue bioassays like the mouse vas deferens and guinea pig ileum, where it effectively blocks the effects of delta agonists. nih.govelyssabmargolis.com The presence of both agonist and antagonist functional profiles for this compound highlights the complexity of opioid receptor pharmacology and suggests that compounds previously considered purely antagonistic may exhibit context-dependent agonist activity in specific in vitro settings. wikipedia.orgsigmaaldrich.com This dual functionality makes this compound a valuable probe for dissecting the intricacies of opioid receptor signaling pathways and conformational states.

Concentration-Dependent Efficacy Studies

This compound, a derivative of TIPP (H-Tyr-Tic-Phe-Phe-OH), has been extensively characterized for its concentration-dependent effects on adenylyl cyclase activity in cellular models. While both TIPP and this compound were initially considered selective delta-opioid receptor antagonists, studies have demonstrated their unexpected agonist activity, manifesting as an inhibition of adenylyl cyclase. nih.govwikipedia.orguni.lu

In experiments conducted in GH3 cells transfected with delta-opioid receptors (GH3DORT), both TIPP and this compound exhibited concentration-dependent inhibition of adenylyl cyclase activity. However, this compound was found to be less potent and less efficacious than TIPP. Specifically, this compound showed an IC₅₀ of 3.97 nM and a maximal inhibition (Imax) of 50%, compared to TIPP's IC₅₀ of 0.162 nM and Imax of 70%. nih.govwikipedia.orguni.lu

This agonist activity was confirmed to be delta-selective, as no inhibition was observed in wild-type GH3 cells or GH3 cells expressing mu-opioid receptors (GH3MOR). wikipedia.orguni.lu The mechanism of action involves G-proteins, as pretreatment of cells with pertussis toxin attenuated the inhibition of adenylyl cyclase activity induced by maximally effective concentrations of both TIPP and this compound, indicating the involvement of Gᵢα/Gₒα G-proteins. nih.govwikipedia.orguni.lu

This compound's ability to inhibit adenylyl cyclase was observed across various cell lines expressing a range of delta-opioid receptor densities, including GH3DORT clones, N1E115, NG108-15, Chinese hamster ovary-DOR, and human embryonic kidney-DOR cells, with receptor densities ranging from 0.12 to 6.67 pmol/mg. nih.govwikipedia.orguni.lu These findings suggest that compounds previously classified solely as delta-opioid receptor antagonists can also exhibit agonist properties in specific in vitro contexts. wikipedia.orguni.lu

Table 1: Comparative Efficacy of TIPP and this compound on Adenylyl Cyclase Inhibition

| Compound | IC₅₀ (nM) | Imax (%) | G-protein Involvement |

| TIPP | 0.162 | 70 | Gᵢα/Gₒα |

| This compound | 3.97 | 50 | Gᵢα/Gₒα |

Interrogation of Mu-Delta Opioid Receptor Functional Interactions Using this compound

The interplay between mu (MOR) and delta (DOR) opioid receptors is crucial for understanding opioid pharmacology. This compound has been a valuable tool in investigating these functional interactions, particularly concerning heteromeric receptor formation and the convergence or independence of their signaling pathways. guidetopharmacology.orgwikipedia.orgwikidata.orgwikipedia.orgatamankimya.comtocris.comwikidata.orgsigmaaldrich.combio-techne.comescholarship.org

Analysis of Convergent and Independent Signaling Pathways

MORs and DORs are both Gᵢ/Gₒ-coupled G protein-coupled receptors (GPCRs) that regulate cellular physiology through various intracellular signaling pathways, often converging on common effectors such as inhibition of adenylyl cyclase activity, activation of inwardly rectifying potassium (K⁺) channels, and modulation of presynaptic calcium (Ca²⁺) channels. guidetopharmacology.orgwikipedia.orgwikipedia.orgatamankimya.comtocris.comwikidata.orgsigmaaldrich.combio-techne.comescholarship.orgnih.gov

This compound has been instrumental in dissecting these pathways. For instance, in VTA neurons, this compound completely blocked the responses to the DOR agonists DPDPE and deltorphin II, confirming its role as a selective DOR antagonist in these contexts. guidetopharmacology.orgescholarship.org This allowed researchers to isolate and study the DOR-mediated effects. guidetopharmacology.orgescholarship.org

In hippocampal PV-BCs, while MORs and DORs both inhibit these neurons through partially occlusive signaling pathways terminating on somato-dendritic potassium channels and presynaptic calcium channels, studies using this compound have indicated that these receptors signal independently. wikipedia.orgwikidata.orgwikipedia.orgatamankimya.comwikidata.orgsigmaaldrich.combio-techne.comescholarship.orgwikipedia.org Opioid-activated potassium channels in these neurons did not show heterologous desensitization, further supporting independent signaling. wikipedia.orgwikidata.orgwikipedia.orgatamankimya.comwikidata.orgsigmaaldrich.combio-techne.comescholarship.orgwikipedia.org

Furthermore, in studies examining the effect of endogenous opioid peptides like met-enkephalin (B1676343) on thalamo-cortical circuits, this compound was used to characterize the role of DOR activation. In the presence of this compound, the application of met-enkephalin significantly inhibited both excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs), suggesting that DOR-mediated inhibition of the IPSC was crucial for met-enkephalin to shift the excitatory/inhibitory balance towards excitation in these circuits. nih.gov

Table 2: Effects of this compound on Opioid Receptor Signaling

| Receptor Type | Agonist/Antagonist | Effect of this compound | Cellular/Tissue Model | Reference |

| DOR | DPDPE, Deltorphin II | Complete block of response | VTA neurons | guidetopharmacology.orgescholarship.org |

| DOR | This compound (agonist activity) | Inhibition of adenylyl cyclase | GH3DORT, N1E115, NG108-15, CHO-DOR, HEK-DOR cells | nih.govwikipedia.orguni.lu |

| MOR/DOR | DAMGO (MOR agonist) | Augmented DAMGO responses (in subset of VTA neurons) | VTA neurons | guidetopharmacology.orgtocris.comescholarship.org |

| MOR/DOR | DAMGO (MOR agonist) | No alteration in kinetics or potency | Hippocampal PV-BCs | wikipedia.orgwikidata.orgwikipedia.orgatamankimya.comwikidata.orgsigmaaldrich.combio-techne.comescholarship.orgwikipedia.org |

| DOR | Met-enkephalin (in presence of this compound) | Inhibition of EPSCs and IPSCs; required for E/I balance shift | Medial Thalamus-Anterior Cingulate Cortex circuit | nih.gov |

Preclinical Mechanistic Investigations of Tipp Psi in Complex Biological Systems

TIPP-psi as a Pharmacological Tool for Dissecting Opioid Receptor Subtype Contributions

This compound has emerged as a crucial pharmacological tool due to its exceptional potency and selectivity for the delta-opioid receptor. nih.govchem960.com It exhibits subnanomolar delta receptor affinity and, in direct comparisons, demonstrates unprecedented delta specificity, with a Ki mu/Ki delta ratio exceeding 10,500. nih.govchem960.com This high selectivity is a key attribute that distinguishes this compound from other delta ligands and makes it invaluable for isolating the effects mediated specifically by DORs. nih.govchem960.com

Unlike some other delta antagonists, this compound has shown no significant mu or kappa antagonist properties, further enhancing its utility in studies aimed at dissecting the distinct roles of opioid receptor subtypes. nih.gov Its stability against enzymatic degradation also contributes to its effectiveness as a research tool. nih.gov The compound has been instrumental in developing improved assays, such as a mu 1 binding assay, by providing a highly selective means to probe opioid receptor interactions. chem960.com The dual nature of this compound, acting as a delta-opioid receptor antagonist in binding assays and bioassays while also exhibiting delta-selective agonist activity (inhibition of adenylyl cyclase) in certain cellular models, underscores its versatility and the nuanced understanding it enables in opioid pharmacology. atamankimya.com

Exploration of this compound in Preclinical Models for Mechanistic Elucidation (excluding therapeutic efficacy for specific diseases)

The application of this compound in various preclinical models has been pivotal for elucidating the fundamental mechanisms of opioid receptor function. The electrophysiological studies in brain slices, including hippocampal PV-BCs and VTA neurons, serve as prime examples of its use in understanding complex neuronal circuits and synaptic plasticity without focusing on therapeutic outcomes. elyssabmargolis.com

Furthermore, investigations in cellular models, such as GH3 cells, N1E115, NG108-15, Chinese hamster ovary-DOR, and human embryonic kidney-DOR cells, have utilized this compound to characterize the intricacies of delta-opioid receptor signaling, including its G-protein coupling and downstream effector modulation. atamankimya.com These studies have provided critical insights into the molecular pathways activated by delta-opioid receptors and how this compound interacts with these pathways, thereby contributing to a deeper mechanistic understanding of opioid receptor biology. The consistent use of this compound across these diverse preclinical models highlights its importance in advancing the fundamental knowledge of opioid system pharmacology.

Q & A

Basic Research Questions

Q. How should experimental designs for TIPP-psi be structured to balance internal validity and real-world applicability?

- Methodological Answer : Use a hybrid approach combining in vitro (e.g., receptor binding assays) and in vivo models (e.g., rodent behavioral studies). Ensure controlled variables (e.g., dosage, administration route) while incorporating environmental factors (e.g., metabolic interactions) . For reproducibility, document protocols using standardized templates (e.g., ARRIVE guidelines) and include negative/positive controls .

- Example Table :

| Study Type | Key Parameters | Controls | Outcome Metrics |

|---|---|---|---|

| In vitro | IC₅₀, binding affinity | Solvent-only controls | Dose-response curves |

| In vivo | Behavioral scores, pharmacokinetics | Sham-treated groups | AUC, half-life |

Q. What statistical frameworks are most appropriate for initial analysis of this compound’s dose-response relationships?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify EC₅₀ and Hill coefficients. Use ANOVA for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction) . For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are recommended .

Q. How can researchers ensure data reliability in this compound studies when replicating prior findings?

- Methodological Answer : Implement blinded data collection and analysis to reduce bias. Use intra- and inter-laboratory validation, with predefined criteria for success (e.g., ±15% variance in IC₅₀ values). Reference standard operating procedures (SOPs) for instrumentation calibration .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved methodologically?

- Methodological Answer : Perform allometric scaling to adjust for metabolic differences between species. Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like hepatic clearance and protein binding . Validate models with in silico simulations (e.g., GastroPlus) .

- Example Workflow :

Collect species-specific metabolic rates.

Apply scaling exponents (e.g., 0.75 for clearance).

Compare simulated vs. observed plasma concentrations.

Q. What methodologies are optimal for assessing this compound’s long-term neurobiological effects while controlling for confounders?

- Methodological Answer : Adopt longitudinal cohort designs with repeated measures ANOVA to track changes over time. Control for confounders (e.g., age, comorbidities) via propensity score matching . Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify mechanistic pathways .

Q. How can researchers address ethical challenges in human trials involving this compound?

- Methodological Answer : Design Phase I trials with adaptive dose-escalation protocols (e.g., 3+3 design) to minimize risk. Use independent ethics committees for oversight and ensure informed consent documents clarify potential adverse effects .

Methodological Frameworks for Data Contradictions

Q. What strategies mitigate bias when this compound’s preclinical data conflict with clinical outcomes?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify heterogeneity. Apply the P-E/I-C-O framework to refine research questions:

- Population : Human vs. animal models.

- Exposure : Dosage equivalence.

- Comparison : Placebo vs. active controls.

- Outcome : Biomarker validity .

Q. How should multi-omics data be integrated to resolve this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.